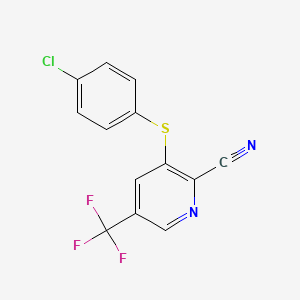

3-(4-氯苯基)硫代-5-(三氟甲基)吡啶-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is C13H6ClF3N2S . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” are characterized by the presence of a fluorine atom and a pyridine in their structure .科学研究应用

合成和化学性质

- 该化合物的一个关键应用是合成复杂杂环系统。例如,该化合物的衍生物已被用于多米诺反应中,以合成 2 H -吡喃并[4'',3'',2'':4',5']色满并[2',3':4,5]噻并[2,3-b]吡啶-2-酮。这些反应涉及空间相邻的活性亚甲基、腈和羟基,导致连续的分子内环化,形成新的杂环系统 (Bondarenko 等人,2016)。

结构和光谱研究

- 该化合物及其衍生物一直是各种结构和光谱研究的主题。这些研究旨在了解分子结构、振动特性以及在各个领域的潜在应用。一个例子包括对相关吡啶衍生物的光谱研究,以了解它们作为化疗剂的潜力 (Alzoman 等人,2015)。

新型杂环化合物的合成

- 研究还集中在使用该化合物的衍生物合成新型杂环化合物。这些化合物在药物化学和药物开发中具有应用。例如,研究人员已经合成了新的噻并[2,3-b]吡啶和嘧啶并[4',5':4,5]噻并[2,3-b]吡啶,其中包含 5-溴苯并呋喃-2-基部分,表明该化合物在合成具有生物活性的支架方面的多功能性 (Abdelriheem 等人,2015)。

药物应用

- 该化合物的衍生物已对其潜在的药物应用进行了探索。这包括合成和评估具有抗真菌活性的新化合物,表明它们在开发新的抗菌剂方面的潜力 (Ibrahim 等人,2008)。

材料科学和电子学

- 该化合物的衍生物已被研究其在材料科学和电子学中的潜力。该领域的研究所包括检查吡啶衍生物的结构、光学和二极管特性,表明它们在电子设备和传感器中的应用 (Zedan 等人,2020)。

作用机制

Mode of Action

The compound is involved in a defluorinative annulation process . This reaction distinguishes the different nucleophilic sites of pyrazolones . The compound can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The compound is involved in the defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones . This reaction gives rise to various useful 6-fluoro-1,4-dihydropyrano

Result of Action

The compound’s action results in the formation of various useful 6-fluoro-1,4-dihydropyrano . It’s also worth noting that one of the compounds synthesized using a similar process exhibits up to 100% insecticidal activity against Plutella xylostella , a destructive pest worldwide.

Action Environment

The compound’s action is influenced by environmental factors such as light. The intramolecular single electron transfer (SET) reaction occurs under visible light irradiation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as light exposure.

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXYBMYIXCSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2475220.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2475239.png)